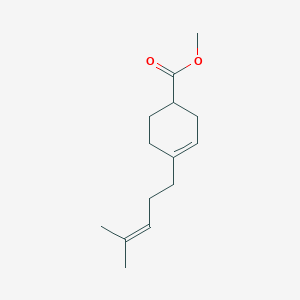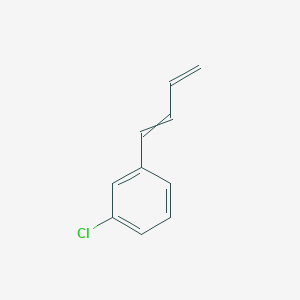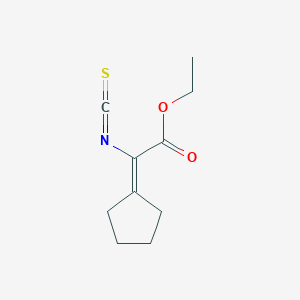
Benzothienyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothienyl sulfide is an organic compound characterized by the presence of a benzothiophene ring bonded to a sulfur atom. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse chemical properties and applications. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothienyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with sulfur or sulfur-containing reagents under controlled conditions. For instance, the reaction of benzothiophene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiols and alkyl halides, where the thiol reacts with the halide to form the sulfide linkage .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot thiol-free methods have been developed to produce sulfides, including this compound, using benzyl bromides and potassium thioacetate (PTA) in the presence of Oxone® . This method is advantageous due to its simplicity, high yield, and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions: Benzothienyl sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Rearrangement: this compound can undergo sigmatropic rearrangements, such as the thio Claisen rearrangement, to form various products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Substitution: Alkyl halides, bases.
Rearrangement: Heat, specific catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Alkylated benzothienyl sulfides.
Rearrangement: Various rearranged thiophene derivatives.
Scientific Research Applications
Benzothienyl sulfide has a wide range of applications in scientific research:
Mechanism of Action
Benzothienyl sulfide can be compared with other similar compounds, such as benzofuryl sulfide and benzothiazole. While all these compounds share a heterocyclic structure with a sulfur atom, this compound is unique due to the presence of the thiophene ring. This structural difference imparts distinct chemical properties and reactivity to this compound, making it a valuable compound for specific applications .
Comparison with Similar Compounds
- Benzofuryl sulfide
- Benzothiazole
- Thiophene derivatives
Properties
CAS No. |
42248-28-2 |
|---|---|
Molecular Formula |
C16H10S3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-ylsulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S3/c1-3-7-13-11(5-1)9-15(17-13)19-16-10-12-6-2-4-8-14(12)18-16/h1-10H |
InChI Key |
OUSRGVUXOUUKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)SC3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



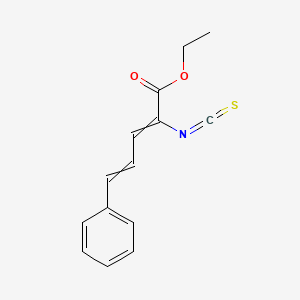
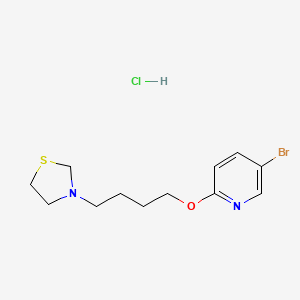

![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
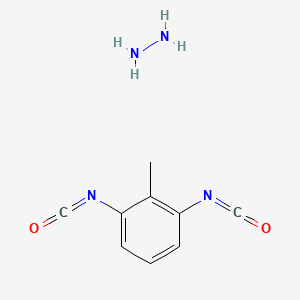

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
